2-Chloroquinolin-3-amine
CAS No.: 116632-54-3
Cat. No.: VC20883730
Molecular Formula: C9H7ClN2
Molecular Weight: 178.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116632-54-3 |
|---|---|
| Molecular Formula | C9H7ClN2 |
| Molecular Weight | 178.62 g/mol |
| IUPAC Name | 2-chloroquinolin-3-amine |
| Standard InChI | InChI=1S/C9H7ClN2/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H,11H2 |
| Standard InChI Key | RSYIQSMKUOEULA-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(C(=N2)Cl)N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=N2)Cl)N |
Introduction
Chemical Properties and Structure
Molecular Structure
2-Chloroquinolin-3-amine is characterized by a quinoline core (a bicyclic structure consisting of a benzene ring fused to a pyridine ring) with specific substituents. The structural features include:
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Molecular formula: C₉H₇ClN₂
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Molecular weight: approximately 178.62 g/mol
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A chlorine atom at the 2-position of the quinoline ring
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An amine group (-NH₂) at the 3-position
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A planar aromatic system with π-electron delocalization
Physical Properties
While specific data on 2-Chloroquinolin-3-amine is limited in the provided search results, its physical properties can be generally characterized based on similar quinoline derivatives:
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Appearance: Typically a crystalline solid
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Solubility: Limited solubility in water, but soluble in organic solvents such as dichloromethane, chloroform, and dimethylformamide
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Stability: Generally stable under normal conditions, but may be sensitive to light and oxidation
Spectroscopic Characteristics
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial analytical technique for confirming the structure and purity of quinoline derivatives like 2-Chloroquinolin-3-amine. The compound would typically show characteristic signals in:
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¹H NMR: Signals for aromatic protons in the quinoline ring and the NH₂ protons
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¹³C NMR: Signals for the carbon atoms in the quinoline ring, with distinctive chemical shifts for the carbon atoms bearing the chlorine and amine substituents
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Mass spectrometry: Molecular ion peak corresponding to its molecular weight, with characteristic isotope patterns due to the presence of chlorine
Synthesis Methods
Synthetic Routes
Several synthetic approaches can be employed to prepare 2-Chloroquinolin-3-amine, including:
Reduction of 2-Chloroquinolin-3-ol
One established method involves the reduction of 2-Chloroquinolin-3-ol to obtain 2-Chloroquinolin-3-amine. This conversion can be achieved using appropriate reducing agents under controlled conditions. The hydroxyl group at the 3-position is converted to an amine group through this reduction process.
Vilsmeier-Haack Reaction Pathway
Based on synthesis methods for similar compounds, the Vilsmeier-Haack reaction represents a potential synthetic route for preparing the precursors to 2-Chloroquinolin-3-amine. This approach involves the formylation of appropriate aniline derivatives followed by cyclization to form the quinoline core .
Reaction Conditions and Optimization
The synthesis of 2-Chloroquinolin-3-amine typically requires carefully controlled reaction conditions to optimize yield and purity:
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Temperature control is critical for selective functionalization
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Choice of solvents affects reaction efficiency
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Catalysts may be employed to enhance selectivity
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Purification methods such as recrystallization or column chromatography are essential for obtaining high-purity product
Chemical Reactivity
Nucleophilic Substitution Reactions
The chlorine atom at the 2-position of 2-Chloroquinolin-3-amine makes it susceptible to nucleophilic substitution reactions. Various nucleophiles can replace the chlorine atom, leading to the formation of diversely functionalized quinoline derivatives . This reactivity is particularly valuable in medicinal chemistry for creating libraries of compounds with potentially enhanced biological activities.
Reactions Involving the Amine Group
The amine group at the 3-position provides opportunities for further functionalization through:
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Diazotization and subsequent coupling reactions
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Acylation to form amide derivatives
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Condensation with carbonyl compounds to form imine (Schiff base) derivatives
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Participation in coupling reactions for the formation of more complex structures
Formation of Schiff Bases
The amine functionality of 2-Chloroquinolin-3-amine can react with aldehydes or ketones to form Schiff bases. These reactions are particularly important in the context of developing biologically active compounds. Various research groups have synthesized Schiff bases from quinoline derivatives with promising antimicrobial activities .
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
2-Chloroquinolin-3-amine serves as a valuable intermediate in the synthesis of more complex bioactive molecules. Its functionalized structure allows for further modifications to enhance pharmacological properties or to create targeted libraries of compounds for drug discovery programs.
Antimicrobial Activity
Quinoline derivatives are well-known for their antimicrobial properties. The structural features of 2-Chloroquinolin-3-amine suggest potential activity against various pathogens. Related quinoline compounds have shown significant antibacterial and antifungal activities .
Antitubercular Activity
Numerous quinoline derivatives have demonstrated promising activity against Mycobacterium tuberculosis. Research has shown that structural modifications of the quinoline scaffold can lead to compounds with enhanced anti-TB activity .
Research Findings and Structural Optimization
Structure-Activity Relationship Studies
Research involving quinoline derivatives has highlighted important structure-activity relationships that may be relevant to 2-Chloroquinolin-3-amine:
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The position and nature of halogen substituents significantly influence antimicrobial activity
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The presence of an amine group can contribute to enhanced binding with biological targets
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Structural modifications of the quinoline core can modulate pharmacokinetic properties
Comparison with Related Compounds
Table 1 presents a comparison of 2-Chloroquinolin-3-amine with structurally related quinoline derivatives based on available data.
Antimicrobial Activity Data
Table 2 presents antimicrobial activity data for selected quinoline derivatives that share structural similarities with 2-Chloroquinolin-3-amine, demonstrating the potential biological significance of this class of compounds.
| Compound | Activity Against MTB (MIC) | Yield (%) | Reference |
|---|---|---|---|
| Compound 18 | 0.07 μM | 69.8 | |
| Compound 23 | 6.25 μg/mL | 84 | |
| Compound 29 | 0.26 μg/mL | 84 | |
| Compound 35 | 0.24 μg/mL | 84 | |
| Compounds 37a-f | 1.60-3.12 μg/mL | 78-90 |
Synthesis Optimization and Yields
Reaction Yield Optimization
The synthesis of quinoline derivatives similar to 2-Chloroquinolin-3-amine has been optimized to achieve high yields. Typical yields for related compounds range from 70% to 90%, depending on specific reaction conditions and purification methods. Various factors affecting yield include:
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Reagent purity and concentration
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Reaction temperature and duration
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Catalyst selection and loading
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Purification techniques
Future Research Directions
Computational Studies and Drug Design
Computational approaches may provide valuable insights into the properties and potential applications of 2-Chloroquinolin-3-amine:
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Molecular docking studies to predict interactions with biological targets
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Quantitative structure-activity relationship (QSAR) analyses to guide structural optimization
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Molecular dynamics simulations to understand conformational behavior
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In silico prediction of ADME (absorption, distribution, metabolism, excretion) properties
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